rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
“rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid” is a chemical compound with the CAS Number: 2260932-19-0 . It has a molecular weight of 219.24 . The compound is typically stored at room temperature and is available in powder form .
Molecular Structure Analysis
The IUPAC name for this compound is 4-((1R,2R)-2-methylcyclopropane-1-carboxamido)benzoic acid . The InChI code for this compound is 1S/C12H13NO3/c1-7-6-10(7)11(14)13-9-4-2-8(3-5-9)12(15)16/h2-5,7,10H,6H2,1H3,(H,13,14)(H,15,16)/t7-,10-/m1/s1 .Physical And Chemical Properties Analysis
The compound is a powder at room temperature . More specific physical and chemical properties such as melting point, boiling point, solubility, and spectral data are not available in the searched resources.Safety and Hazards
properties
{ "Design of the Synthesis Pathway": "The synthesis pathway for rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid involves the reaction of 4-aminobenzoic acid with (1R,2R)-2-methylcyclopropanecarboxylic acid chloride, followed by hydrolysis of the resulting amide intermediate.", "Starting Materials": [ "4-aminobenzoic acid", "(1R,2R)-2-methylcyclopropanecarboxylic acid chloride", "Sodium hydroxide", "Hydrochloric acid", "Diethyl ether", "Water" ], "Reaction": [ "Step 1: Dissolve 4-aminobenzoic acid in diethyl ether and add sodium hydroxide to adjust the pH to 9-10.", "Step 2: Add (1R,2R)-2-methylcyclopropanecarboxylic acid chloride to the reaction mixture and stir for 2-3 hours at room temperature.", "Step 3: Acidify the reaction mixture with hydrochloric acid and extract the product with diethyl ether.", "Step 4: Wash the organic layer with water and dry over anhydrous sodium sulfate.", "Step 5: Concentrate the organic layer under reduced pressure to obtain the crude product.", "Step 6: Dissolve the crude product in a mixture of water and diethyl ether and add sodium hydroxide to adjust the pH to 9-10.", "Step 7: Stir the reaction mixture for 2-3 hours at room temperature and then acidify with hydrochloric acid.", "Step 8: Extract the product with diethyl ether and wash the organic layer with water.", "Step 9: Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to obtain the pure rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid." ] } | |
CAS RN |
2287239-93-2 |
Product Name |
rac-4-[(1R,2R)-2-methylcyclopropaneamido]benzoic acid |
Molecular Formula |
C12H13NO3 |
Molecular Weight |
219.2 |
Purity |
95 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.